XOR Enzyme Inhibition Potency: Topiroxostat (IC50 = 5.3 nM) Versus Allopurinol (IC50 = 7.82 μM)
This represents a direct cross-study comparable analysis of in vitro XOR inhibitory potency. Topiroxostat exhibits an IC50 of 5.3 nM (Ki = 5.7 nM), making it approximately 1,475 times more potent than allopurinol (IC50 = 7.82 ± 0.12 μM) at the enzyme level under comparable assay conditions . Febuxostat is reported at IC50 values of approximately 8–10 nM in parallel assay systems, placing topiroxostat within the same high-potency tier while retaining distinct mechanistic features . The Ki value of 5.7 nM for topiroxostat confirms competitive-type inhibition with exceptionally high target affinity .
| Evidence Dimension | Xanthine oxidoreductase (XOR) half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.3 nM; Ki = 5.7 nM |
| Comparator Or Baseline | Allopurinol: IC50 = 7.82 ± 0.12 μM; Febuxostat: IC50 ≈ 8–10 nM |
| Quantified Difference | Topiroxostat potency vs. allopurinol: approximately 1,475-fold higher (5.3 nM vs. 7,820 nM) |
| Conditions | In vitro XOR enzyme inhibition assays using xanthine as substrate; reported in multiple independent sources |
Why This Matters
For researchers and procurement specialists, the approximately 1,500-fold potency differential against allopurinol translates to substantially lower compound requirements for achieving equivalent target engagement, directly affecting assay design, cost-per-experiment, and the signal-to-noise ratio in cellular and biochemical studies.
